4-Bromo-2-(chloromethyl)-1-iodobenzene

Catalog No.
S895432
CAS No.
1261817-10-0
M.F
C7H5BrClI
M. Wt
331.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(chloromethyl)-1-iodobenzene

CAS Number

1261817-10-0

Product Name

4-Bromo-2-(chloromethyl)-1-iodobenzene

IUPAC Name

4-bromo-2-(chloromethyl)-1-iodobenzene

Molecular Formula

C7H5BrClI

Molecular Weight

331.37 g/mol

InChI

InChI=1S/C7H5BrClI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2

InChI Key

OVMPAVCSOVHNOB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)CCl)I

Canonical SMILES

C1=CC(=C(C=C1Br)CCl)I

4-Bromo-2-(chloromethyl)-1-iodobenzene is an organic compound classified as a halogenated aromatic compound. Its molecular formula is C6H3BrClIC_6H_3BrClI with a molecular weight of approximately 317.35 g/mol. The compound features a benzene ring substituted with bromine, chlorine, and iodine atoms, which significantly influences its chemical properties and reactivity. The presence of these halogens allows for diverse applications in organic synthesis and material science .

Currently, there is no documented information regarding the mechanism of action of 4-Bromo-2-(chloromethyl)-1-iodobenzene in biological systems.

  • Halogens can be irritating to the skin, eyes, and respiratory system. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.
  • Organic compounds can be flammable. Proper handling procedures to minimize fire risk are essential.
  • Chemical Properties and Potential Uses: Based on its structure, the molecule possesses three halogen substituents (bromine, chlorine, and iodine) attached to a benzene ring. The presence of these halogens can influence the compound's reactivity and potential applications in organic synthesis. However, no documented research on its specific reactivity or synthetic utility is found in scientific literature.
  • Availability and Research Focus: While some chemical suppliers offer 4-Bromo-2-(chloromethyl)-1-iodobenzene, the available information focuses on its purchase and properties relevant to storage and handling [, ].

  • Substitution Reactions: The halogen atoms can be replaced by nucleophiles such as amines or alkoxides under suitable conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, leading to different derivatives depending on the reagents used.
  • Coupling Reactions: It can engage in coupling reactions, notably the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The biological activity of 4-Bromo-2-(chloromethyl)-1-iodobenzene is primarily explored through its derivatives. These derivatives may exhibit potential pharmaceutical properties, including antimicrobial and anticancer activities. Research into its biological implications is ongoing, focusing on how modifications to its structure can enhance therapeutic efficacy .

The synthesis of 4-Bromo-2-(chloromethyl)-1-iodobenzene typically involves multi-step reactions starting from simpler aromatic compounds. A common method includes:

  • Bromination: Bromination of 2-(chloromethyl)-1-iodobenzene using bromine or a brominating agent.
  • Catalysis: The reaction is generally facilitated by catalysts like iron or aluminum chloride under controlled conditions.
  • Purification: Subsequent purification methods such as distillation or recrystallization are employed to achieve high purity levels .

4-Bromo-2-(chloromethyl)-1-iodobenzene has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex aromatic compounds.
  • Pharmaceutical Development: Its derivatives are explored for potential drug development due to their biological activity.
  • Material Science: The compound is utilized in producing advanced materials, including polymers and liquid crystals, owing to its unique halogenated structure.

Interaction studies involving 4-Bromo-2-(chloromethyl)-1-iodobenzene often focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding its role in organic synthesis and potential biological interactions. Specific investigations may include:

  • Reactivity Profiles: Assessing how different substituents affect the reactivity of the compound.
  • Biological Interactions: Exploring how the compound interacts with biological molecules, which may inform drug design efforts .

Several compounds share structural similarities with 4-Bromo-2-(chloromethyl)-1-iodobenzene. Notable examples include:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-chlorobenzaldehydeC7_7H5_5BrClContains a carbonyl group, enhancing reactivity
2-Bromo-4-chlorobenzaldehydeC7_7H5_5BrClSimilar halogenation pattern but different position
4-Bromo-2-chloropyridineC6_6H5_5BrClNContains nitrogen, altering electronic properties

Comparison

Compared to these similar compounds, 4-Bromo-2-(chloromethyl)-1-iodobenzene is unique due to its combination of three different halogen atoms on the benzene ring. This unique halogenation pattern provides distinct reactivity profiles and potential applications in both synthesis and research contexts.

Chloromethyl Group Reactivity

The chloromethyl group in 4-Bromo-2-(chloromethyl)-1-iodobenzene represents the most reactive site toward nucleophilic substitution reactions. This enhanced reactivity stems from the benzylic position of the chloromethyl substituent, which provides resonance stabilization to the carbocation intermediate formed during nucleophilic substitution processes [6] [7].

Benzyl chloride derivatives, including the chloromethyl group in the target compound, undergo nucleophilic substitution through both SN1 and SN2 mechanisms depending on the reaction conditions [8] [6]. Under basic conditions, the chloromethyl group readily reacts with nucleophiles such as hydroxide ions, alkoxide ions, and tertiary amines to form corresponding benzyl alcohols, ethers, and quaternary ammonium salts [6] [7]. The reaction proceeds efficiently at moderate temperatures (25-80°C) with high yields typically observed for primary and secondary nucleophiles [9].

The electronic environment of the aromatic ring significantly influences the reactivity of the chloromethyl group. The presence of both bromine and iodine substituents on the benzene ring creates a moderately electron-withdrawing environment, which stabilizes the carbocation intermediate and facilitates nucleophilic substitution [6] [10]. This electronic effect enhances the reaction rate compared to unsubstituted benzyl chloride analogs [7].

Halogen Exchange Processes

Halogen exchange reactions involving the aromatic halogen substituents in 4-Bromo-2-(chloromethyl)-1-iodobenzene follow established reactivity trends based on halogen leaving group ability. The relative reactivity order for halogen displacement is iodine > bromine > chlorine, reflecting the bond strength and polarizability differences among the halogens [11] [12] [13].

The iodine-to-bromine exchange represents a thermodynamically favorable process due to the weaker carbon-iodine bond compared to the carbon-bromine bond [12] [13]. This transformation can be achieved using copper-catalyzed halogen exchange protocols under mild conditions (80-120°C) with sodium or potassium bromide as the halogen source [13]. The reaction proceeds through a copper(I) intermediate that facilitates the halogen metathesis process [13].

Conversely, bromine-to-iodine exchange requires more forcing conditions due to the thermodynamically unfavorable nature of this transformation [11] [12]. The reaction typically requires elevated temperatures (200-300°C) and the presence of excess iodide salts to drive the equilibrium toward product formation [11]. Metal-catalyzed systems, particularly those employing copper(I) catalysts with appropriate ligands, have shown effectiveness in promoting these challenging halogen exchange processes [13].

The Finkelstein reaction, a classical method for halogen exchange, can be applied to the aromatic halides in this compound using acetone as the optimal solvent [12]. The solvent choice is critical as acetone preferentially solvates the formed halide salt, driving the equilibrium toward the desired halogen exchange product [12].

Cross-Coupling Applications

Buchwald-Hartwig Amination Compatibility

The Buchwald-Hartwig amination reaction provides an excellent method for introducing carbon-nitrogen bonds at the halogenated positions of 4-Bromo-2-(chloromethyl)-1-iodobenzene [21] [22] [23]. Similar to Suzuki-Miyaura coupling, the iodine position exhibits higher reactivity toward oxidative addition compared to the bromine position, enabling selective amination strategies [21] [24].

The reaction mechanism involves oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine nucleophile and base-assisted deprotonation to form a palladium-amido intermediate [22] [25]. Reductive elimination from this intermediate yields the desired aryl amine product and regenerates the palladium(0) catalyst [22].

Ligand design is particularly important for Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as BINAP, Xantphos, and biaryl phosphines providing optimal reactivity [22] [23]. These ligands facilitate both the oxidative addition step and the challenging reductive elimination that forms the carbon-nitrogen bond [22] [26].

The reaction accommodates both primary and secondary amines as nucleophiles, with secondary amines generally showing higher reactivity due to reduced steric hindrance during the coordination step [23] [24]. Aromatic amines, including carbazoles, diphenylamine derivatives, and phenothiazines, have been successfully employed in these transformations [23] [24].

Base selection significantly impacts the reaction outcome, with sodium tert-butoxide and potassium phosphate being commonly used bases [22] [23]. The choice of base affects both the deprotonation of the amine and the overall reaction rate [27].

Redox Behavior and Stability Considerations

The electrochemical properties of 4-Bromo-2-(chloromethyl)-1-iodobenzene are influenced by the presence of multiple halogen substituents, which affect both the oxidation and reduction potentials of the aromatic system [28] [29] [30]. The compound exhibits characteristic reduction behavior typical of halogenated aromatics, with the iodine position being most susceptible to electrochemical reduction [28] [31].

Cyclic voltammetry studies of related halogenated aromatics demonstrate that the reduction potential follows the order: aryl iodides (-2.2 V) > aryl bromides (-2.6 V) > aryl chlorides (-3.0 V vs. Ag/AgCl) [28] [30]. This trend reflects the bond dissociation energies and the stability of the corresponding halide anions [30].

The electrochemical reduction of the compound proceeds through a single-electron transfer mechanism, generating aryl radicals that can undergo subsequent coupling or hydrogen atom abstraction reactions [28] [30] [32]. Under cathodic conditions, the carbon-halogen bonds undergo reductive cleavage, with the iodine position being most readily reduced [28].

Stability considerations for 4-Bromo-2-(chloromethyl)-1-iodobenzene include its sensitivity to light and moisture. The compound should be stored under inert atmosphere at low temperatures (-20°C) to prevent decomposition [1] [33]. The presence of multiple halogens makes the compound susceptible to nucleophilic attack, particularly at the chloromethyl position under basic conditions [6].

The thermal stability of the compound is moderate, with decomposition occurring at elevated temperatures (>200°C) through dehalogenation processes [1] [34]. The iodine substituent is the most labile, followed by the chloromethyl group and finally the bromine substituent [29].

Radical-Mediated Reaction Pathways

Radical chemistry offers alternative pathways for the functionalization of 4-Bromo-2-(chloromethyl)-1-iodobenzene, with multiple sites available for radical generation and subsequent transformations [35] [36] [37] [38]. The weak carbon-iodine bond makes the iodine position particularly susceptible to homolytic cleavage under appropriate conditions [35] [39].

Photochemical radical generation can be achieved through direct photolysis or photosensitized processes using appropriate radical initiators [40] [41] [42]. UV irradiation of the compound in the presence of suitable hydrogen atom donors leads to homolytic carbon-iodine bond cleavage, generating aryl radicals that can participate in various radical coupling reactions [40] [42].

Thermal radical generation is possible using conventional radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide at elevated temperatures [36] [37]. The generated radicals can undergo hydrogen atom abstraction, radical addition to unsaturated systems, or radical-radical coupling reactions [37] [38].

Metal-free radical generation has been demonstrated using reducing agents such as sodium formate (Rongalite) or N-heterocyclic carbene catalysts [35] [38]. These methods provide environmentally benign alternatives to traditional tin-based radical chemistry while maintaining high efficiency [35] [38].

The chloromethyl group can also participate in radical processes through benzylic hydrogen atom abstraction or homolytic cleavage of the carbon-chlorine bond [36] [37]. These pathways provide access to benzyl radicals that can undergo further functionalization through radical substitution or addition reactions [37].

XLogP3

3.7

Dates

Last modified: 08-16-2023

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